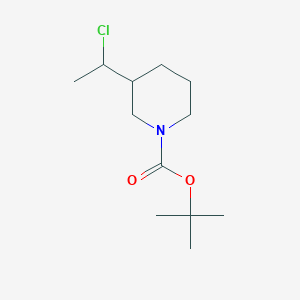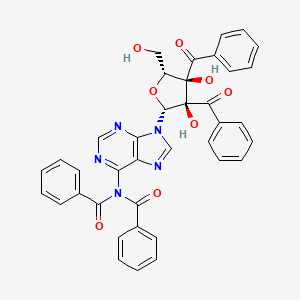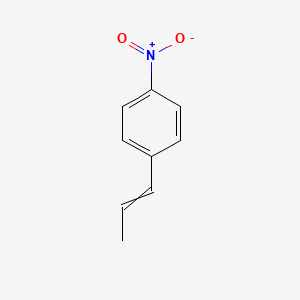
4-Hydroxy-5-methyl-3-nitrofuran-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-5-methyl-3-nitrofuran-2(5H)-one is a heterocyclic organic compound that contains a furan ring substituted with hydroxy, methyl, and nitro groups. Compounds with furan rings are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-methyl-3-nitrofuran-2(5H)-one typically involves the nitration of a precursor furan compound. Common synthetic routes may include:
Nitration Reaction: Using nitric acid and sulfuric acid to introduce the nitro group.
Hydroxylation: Introducing the hydroxy group through oxidation reactions.
Methylation: Adding the methyl group via alkylation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale nitration and hydroxylation processes, with careful control of reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to optimize the reaction efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-5-methyl-3-nitrofuran-2(5H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate.
Reduction: Reduction of the nitro group to an amino group using reducing agents like hydrogen gas and palladium catalyst.
Substitution: Electrophilic or nucleophilic substitution reactions to replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Solvents: Acetone, ethanol, water.
Major Products
Oxidation Products: Carboxylic acids or aldehydes.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted furans depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-5-methyl-3-nitrofuran-2(5H)-one depends on its interaction with molecular targets. For example:
Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites.
Signal Pathways: It could modulate signal transduction pathways, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Nitrofuran-2-carboxylic acid: Similar structure but with a carboxylic acid group.
4-Hydroxy-3-nitrobenzaldehyde: Contains a nitro group and hydroxy group but with a benzene ring instead of a furan ring.
Uniqueness
4-Hydroxy-5-methyl-3-nitrofuran-2(5H)-one is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
95263-85-7 |
|---|---|
Molekularformel |
C5H5NO5 |
Molekulargewicht |
159.10 g/mol |
IUPAC-Name |
3-hydroxy-2-methyl-4-nitro-2H-furan-5-one |
InChI |
InChI=1S/C5H5NO5/c1-2-4(7)3(6(9)10)5(8)11-2/h2,7H,1H3 |
InChI-Schlüssel |
SLXRARGXWSWCCD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=C(C(=O)O1)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(R)-1-(benzo[d]oxazol-2-yl)pyrrolidin-3-ol](/img/structure/B13966050.png)


